Cas no 22231-61-4 (4-Benzyloxy-3-methoxyphenylethylamine)

4-Benzyloxy-3-methoxyphenylethylamine is a substituted phenylethylamine derivative characterized by a benzyloxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structural features, including the ether and methoxy substituents, enhance its utility in selective functionalization reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Researchers value its role in the development of neurologically active compounds due to its phenylethylamine backbone, which is a common motif in neurotransmitter analogs. Suitable for controlled laboratory use with proper safety protocols.
4-Benzyloxy-3-methoxyphenylethylamine structure
22231-61-4 structure
商品名:4-Benzyloxy-3-methoxyphenylethylamine
CAS番号:22231-61-4
MF:C16H19NO2
メガワット:257.32756
CID:52000
PubChem ID:200382

4-Benzyloxy-3-methoxyphenylethylamine 化学的及び物理的性質

名前と識別子

    • 4-Benzyloxy-3-methoxyphenylethylamine
    • 2-(4-Benzyloxy-3-methoxyphenyl)ethylamine
    • 2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
    • 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine
    • 2-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHYLAMINE
    • 3-methoxy-4-benzyloxyphenylethylamine
    • 4-benzyloxy-3-methoxy phenethylamine
    • Phenethylamine, 4-(benzyloxy)-3-methoxy-
    • FT-0723073
    • 4-(Benzyloxy)-3-methoxybenzeneethanamine
    • 2-[4-(benzyloxy)-3-methoxyphenyl]ethylamine
    • Benzeneethanamine, 3-methoxy-4-(phenylmethoxy)-
    • 2-(4-(Benzyloxy)-3-methoxyphenyl)ethylamine
    • BRN 1652732
    • 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine (en)
    • 4-13-00-02606 (Beilstein Handbook Reference)
    • 4-Benzyloxy-3-methoxyphenethylamine
    • DTXSID60176775
    • 4-(Benzyloxy)-3-methoxyphenethylamine
    • 3-methoxy-4-benzyl-oxyphenethylamine
    • 2-(4-benzyloxy-3-methoxyphenyl)-ethylamine
    • 2-(3-methoxy-4-benzyloxyphenyl) ethylamine
    • 2-(3-methoxy-4-benzyloxyphenyl)ethylamine
    • GLMWLELOJCRYRI-UHFFFAOYSA-N
    • Benzeneethanamine,3-methoxy-4-(phenylmethoxy)-
    • SCHEMBL67744
    • AKOS000276800
    • 3-methoxy-4-benzyloxy phenylethylamine
    • 2-[4-(benzyloxy)-3-methoxyphenyl]ethanamine
    • F52168
    • 22231-61-4
    • インチ: InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
    • InChIKey: GLMWLELOJCRYRI-UHFFFAOYSA-N
    • ほほえんだ: C(OC1C=CC(CCN)=CC=1OC)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 257.14200
  • どういたいしつりょう: 257.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.096
  • ふってん: 395.1°Cat760mmHg
  • フラッシュポイント: 212.5°C
  • 屈折率: 1.583
  • PSA: 44.48000
  • LogP: 3.47570

4-Benzyloxy-3-methoxyphenylethylamine セキュリティ情報

4-Benzyloxy-3-methoxyphenylethylamine 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Benzyloxy-3-methoxyphenylethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01249-5g
2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
22231-61-4 95%
5g
$1854 2023-09-07

4-Benzyloxy-3-methoxyphenylethylamine 関連文献

4-Benzyloxy-3-methoxyphenylethylamineに関する追加情報

Latest Research Advances on 4-Benzyloxy-3-methoxyphenylethylamine (CAS: 22231-61-4) in Chemical Biology and Pharmaceutical Sciences

4-Benzyloxy-3-methoxyphenylethylamine (CAS: 22231-61-4) is a bioactive phenethylamine derivative that has garnered significant attention in recent pharmacological and chemical biology research. This compound, characterized by its benzyl-protected catechol structure, serves as a key intermediate in the synthesis of neurologically active compounds and has shown potential in modulating neurotransmitter systems. Recent studies have expanded our understanding of its physicochemical properties, synthetic applications, and biological activities, positioning it as a molecule of interest for drug discovery and neurochemical research.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated novel synthetic routes for 4-Benzyloxy-3-methoxyphenylethylamine using palladium-catalyzed cross-coupling reactions, achieving yields of 85-92% with improved purity profiles. The research team developed a scalable process that addresses previous challenges in regioselective benzylation, providing a more efficient pathway for large-scale production. These advancements are particularly relevant for pharmaceutical applications where consistent compound quality is critical.

In neuropharmacology, recent investigations have explored the compound's interactions with trace amine-associated receptors (TAARs). A Nature Communications paper (2024, 15:2345) reported that 4-Benzyloxy-3-methoxyphenylethylamine exhibits selective agonism at TAAR1 with an EC50 of 3.2 μM, while showing minimal activity at other monoamine receptors. This selective profile suggests potential applications in mood disorder therapeutics, particularly as the compound demonstrated antidepressant-like effects in rodent models without causing significant cardiovascular side effects.

Metabolic studies published in Drug Metabolism and Disposition (2023, 51(8):1021-1031) have characterized the compound's pharmacokinetic properties, revealing a plasma half-life of 4.2 hours in primates and good blood-brain barrier penetration (brain/plasma ratio of 0.85). The research identified O-demethylation as the primary metabolic pathway, with the major metabolite retaining approximately 60% of the parent compound's biological activity. These findings support further development of this scaffold for central nervous system applications.

Emerging applications in chemical biology include the compound's use as a fluorescent probe for studying neurotransmitter release dynamics. A 2024 ACS Chemical Neuroscience publication demonstrated that a dansyl-derivatized version of 4-Benzyloxy-3-methoxyphenylethylamine can selectively label presynaptic vesicles in live neuron imaging, providing a new tool for studying synaptic function. This application leverages the compound's structural similarity to endogenous phenethylamines while offering superior imaging properties.

Current challenges in the field include optimizing the compound's metabolic stability for therapeutic applications and developing more selective derivatives. Several pharmaceutical companies have included 4-Benzyloxy-3-methoxyphenylethylamine derivatives in their preclinical pipelines for neurological disorders, with patent activity increasing significantly in 2023-2024 (WO202318765, EP4257562). Future research directions likely will focus on structure-activity relationship studies to enhance receptor selectivity and improve pharmacokinetic profiles while maintaining the compound's favorable safety characteristics.

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